Product packaging for 7-Fluoro-2-methoxyquinoline(Cat. No.:)

7-Fluoro-2-methoxyquinoline

Cat. No.: B13648926
M. Wt: 177.17 g/mol
InChI Key: RGTAMOMTYXYTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-methoxyquinoline is a fluorinated quinoline derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Quinoline scaffolds are of significant scientific interest due to their presence in compounds with a broad range of biological activities. Specifically, this compound features a fluorine atom at the 7-position and a methoxy group at the 2-position, making it a valuable precursor for developing targeted molecules. Research indicates that quinoline derivatives can act as key intermediates in the synthesis of inhibitors for various biological targets. For instance, substituted quinoline and quinoxaline structures have been explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are validated targets in oncology research . As a building block, this compound can be utilized to create novel compounds for evaluating anticancer, antibacterial, and other therapeutic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B13648926 7-Fluoro-2-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

7-fluoro-2-methoxyquinoline

InChI

InChI=1S/C10H8FNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3

InChI Key

RGTAMOMTYXYTEV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2)F)C=C1

Origin of Product

United States

Advanced Synthetic Strategies for 7 Fluoro 2 Methoxyquinoline and Its Chemical Analogues

Established Synthetic Routes to the 7-Fluoro-2-methoxyquinoline Core Structure

The construction of the quinoline (B57606) ring system is a well-established field in organic chemistry, with several named reactions providing access to this scaffold. nih.gov Syntheses of fluorinated and methoxylated quinolines often adapt these classical methods, such as the Skraup, Friedländer, and Doebner-von Miller reactions, by utilizing appropriately substituted anilines or carbonyl compounds.

A common and adaptable strategy involves the cyclization of fluorinated aniline (B41778) precursors. For instance, a one-step synthesis can be achieved by reacting 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA), which serves as both a solvent and an acidic catalyst, to form a 4-hydroxyquinoline (B1666331) intermediate. nih.gov A subsequent methylation step would yield the methoxy (B1213986) derivative.

Another powerful method involves the tandem chlorination-cyclization of anilines with 2-fluoromalonic acid in the presence of a dehydrating and chlorinating agent like phosphoryl chloride (POCl₃). researchgate.net This approach yields a 2,4-dichloro-3-fluoroquinoline (B14887157) derivative. A plausible route to this compound could start from 3-fluoroaniline, which upon reaction with an appropriate three-carbon component and subsequent treatment with POCl₃, would yield 2,4-dichloro-7-fluoroquinoline. Regioselective methoxydehalogenation at the more reactive C2 position, followed by dehalogenation at C4, would furnish the target compound. researchgate.netrsc.org

The Vilsmeier-Haack reaction provides another route, involving the cyclization of N-arylacetamides. This method is particularly effective when the N-aryl group contains electron-donating substituents. researchgate.net

Table 1: Comparison of Established Synthetic Routes for Quinoline Cores

Synthetic RouteStarting MaterialsKey Reagents/ConditionsProduct Type
PPA-Catalyzed Cyclization Fluorinated aniline, β-ketoesterPolyphosphoric Acid (PPA), Heat4-Hydroxyquinoline derivative nih.gov
Tandem Chlorination-Cyclization Aniline, 2-Fluoromalonic acidPhosphoryl Chloride (POCl₃)Dichloro-fluoroquinoline derivative researchgate.net
Vilsmeier-Haack Cyclization N-ArylacetamidePOCl₃, DMF2-Chloro-3-formylquinoline derivative researchgate.net
Friedländer Synthesis o-Aminobenzaldehyde/ketone, Carbonyl compoundAcid or Base CatalystSubstituted quinoline

Regioselective Functionalization Approaches for this compound Derivatives

Once the core this compound structure is obtained, its further derivatization is key to creating diverse chemical libraries for various applications. Regioselective functionalization allows for precise modification at specific positions of the quinoline ring.

Halogenation and Palladium-Catalyzed Cross-Coupling Methodologies for Quinoline Ring Modifications

The introduction of additional halogen atoms onto the this compound scaffold creates valuable handles for subsequent cross-coupling reactions. While direct halogenation of the pre-formed quinoline is possible, the regioselectivity is dictated by the electronic nature of the existing fluoro and methoxy groups. For example, the bromination of 2-methoxyquinoline (B1583196) is known to occur at the C6 and C8 positions. rsc.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds. Halo-substituted quinolines are excellent substrates for these transformations. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used to introduce aryl or heteroaryl groups. For instance, an 8-bromo-7-fluoro-2-methoxyquinoline (B1399323) intermediate can be coupled with various arylboronic acids to generate a library of 8-aryl derivatives, a common strategy in drug discovery. a2bchem.com The reactivity of halogens in these couplings typically follows the order I > Br > Cl. The C4-chloro group in quinolines is noted to be highly reactive in Suzuki couplings. Other significant palladium-catalyzed reactions include the Stille coupling (using organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Quinolines

Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPdCl₂(dppf), K₃PO₄C-C (Aryl)
Stille Organostannane (e.g., Tributyl(vinyl)stannane)Pd(PPh₃)₄C-C (Alkenyl, Aryl) nih.gov
Heck AlkenePd(OAc)₂, PPh₃, BaseC-C (Alkenyl) nih.gov
Buchwald-Hartwig AminePd₂(dba)₃, Xantphos, BaseC-N nih.gov

Alkoxylation and Related Etherification Reactions for Structural Diversity

Alkoxy groups can be introduced onto the quinoline scaffold primarily through nucleophilic aromatic substitution (SNAr) of a halogen atom. The synthesis of this compound itself likely proceeds via the reaction of 2-chloro-7-fluoroquinoline (B1453109) with sodium methoxide. rsc.org Studies on 2,4-dihalogenoquinolines have shown that the C2 position is significantly more reactive towards alkoxides than the C4 position, allowing for regioselective mono-alkoxylation. rsc.orgnih.gov Furthermore, the 7-fluoro group on the quinoline ring can also be displaced by various alkoxides under specific conditions, enabling the synthesis of diverse 7-alkoxy derivatives from a common intermediate. google.com

More advanced methods include the direct C-H alkoxylation of quinoline N-oxides. In the presence of a suitable phosphonate, quinoline N-oxides can react directly with various alcohols at the C2 position, obviating the need for a pre-installed halogen leaving group. rsc.org

Strategic Introduction of Nitrogen-Containing Moieties into the Quinoline Scaffold

Nitrogen-containing functional groups are prevalent in pharmacologically active molecules. These can be installed onto the quinoline ring using several methodologies. Similar to alkoxylation, the SNAr reaction of a halo-quinoline with an amine is a fundamental approach. google.comnih.gov For example, 4-chloroquinolines can react with anilines in the presence of an acid catalyst to yield 4-aminoquinoline (B48711) derivatives. nih.gov

For less reactive chloroarenes or more complex amines, palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are exceptionally effective. nih.gov This reaction class has a broad substrate scope and tolerates a wide variety of functional groups.

Direct C-H amination represents a more atom-economical approach. The C2 position of quinoline N-oxides can be directly aminated in a copper-catalyzed reaction, providing a streamlined route to 2-aminoquinoline (B145021) derivatives. mdpi.com

Development of Novel and Efficient Synthetic Methodologies for this compound

Modern synthetic chemistry emphasizes the development of novel, efficient, and sustainable methods. For quinoline synthesis, C-H activation has emerged as a powerful strategy that avoids the use of pre-functionalized substrates, thereby increasing atom economy and reducing synthetic steps. mdpi.com For instance, iridium-catalyzed C-H borylation or silylation can introduce functional handles at specific positions on the quinoline ring, which can then be used in subsequent cross-coupling reactions. mdpi.com

One-pot or tandem reactions that combine multiple transformations into a single operation are also highly efficient. The previously mentioned tandem chlorination-cyclization of anilines with 2-fluoromalonic acid is a prime example, rapidly building molecular complexity from simple starting materials. researchgate.net

Photoredox catalysis offers new reaction pathways under mild conditions. This technology has been applied to the trifluoromethylation of quinolines, providing access to another important class of fluorinated heterocyles. researchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogues, several strategies can be applied.

Atom Economy: C-H activation and one-pot syntheses are inherently greener as they maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. researchgate.netmdpi.com

Safer Solvents and Reagents: Efforts are made to replace hazardous solvents with greener alternatives. The use of water as a solvent for palladium-catalyzed reactions, for example, has been demonstrated for some quinoline syntheses. researchgate.net The development and use of safer fluorinating reagents, such as electrophilic N-F reagents like Selectfluor™, can be an alternative to more hazardous sources like elemental fluorine. researchgate.netevitachem.com

Catalysis: The use of catalysts, especially those that can be recovered and recycled, is a cornerstone of green chemistry. Palladium-catalyzed reactions are highly efficient, often requiring only small amounts of the metal catalyst. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as enabled by photoredox catalysis, reduces energy consumption compared to traditional methods that often require high temperatures. researchgate.net

By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient, safer, and more environmentally sustainable.

Medicinal Chemistry and Pre Clinical Biological Evaluation of 7 Fluoro 2 Methoxyquinoline Derivatives

Structure-Activity Relationship (SAR) Studies of 7-Fluoro-2-methoxyquinoline Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For this compound analogues, these studies involve systematic modifications of the core structure to identify key features that govern potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variation on Biological Activity Profiles

The biological profile of quinoline (B57606) derivatives is highly sensitive to the nature and position of various substituents. The 7-fluoro and 2-methoxy groups of the parent scaffold themselves confer advantageous properties. The fluorine atom at position 7 is known to enhance metabolic stability and bioavailability, while the methoxy (B1213986) group can influence solubility and participate in crucial binding interactions, such as π-stacking, with biological targets.

SAR studies on related quinoline scaffolds have demonstrated the profound impact of further substitutions. For instance, in a series of 4-oxo-3-carboxyl quinolones evaluated for antimalarial activity, the presence of a 7-methoxy group was critical. When this scaffold was further modified at the C-2 position with various aryl groups, substitutions at the meta-position of the aryl ring generally led to increased potency. nih.gov A meta-methoxy phenyl group, in particular, resulted in the most potent analogue in the series. nih.gov

In the context of antitubercular agents, SAR analysis of 2-(quinolin-4-yloxy)acetamides showed that a 6-methoxy group was optimal for activity against M. tuberculosis. Replacing this group with a fluorine atom or hydrogen resulted in a significant decrease in potency, highlighting the specific electronic and steric contributions of the methoxy substituent at that position. acs.org For novel bacterial topoisomerase inhibitors (NBTIs) based on a 3-fluoro-6-methoxyquinoline (B1245202) scaffold, modifications to an aryl substituent linked to the quinoline core revealed that cyclobutylaryl groups could optimize antibacterial activity and improve safety profiles. nih.gov These examples underscore the principle that even minor structural changes to the quinoline core or its appended substituents can lead to dramatic shifts in biological activity.

ScaffoldPosition of VariationSubstituentObserved Impact on ActivityReference
7-Methoxy-4-oxo-3-carboxyl quinoloneC-2 (Aryl Ring)meta-MethoxyIncreased antimalarial potency nih.gov
7-Methoxy-4-oxo-3-carboxyl quinoloneC-2 (Aryl Ring)Unsubstituted PhenylDecreased antimalarial potency nih.gov
2-(Quinolin-4-yloxy)acetamideC-6MethoxyOptimal antitubercular activity acs.org
2-(Quinolin-4-yloxy)acetamideC-6FluorineDecreased antitubercular activity acs.org
3-Fluoro-6-methoxyquinoline NBTIAryl-linkerCyclobutylarylExcellent in vitro and in vivo antibacterial activity nih.gov

Conformational Analysis and Its Correlation with Bioactivity

The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with a biological target. Conformational analysis aims to determine the preferred spatial arrangement of a molecule's atoms, which dictates how it fits into a receptor's binding site. For quinoline derivatives, the relative orientation of substituents can lock the molecule into a specific "bioactive conformation."

Studies on conformationally restricted analogues of the fluoroquinolone antibiotic fleroxacin (B1672770) have illustrated this principle. Novel 1-(2-fluorovinyl)-quinolone derivatives were synthesized as both Z and E isomers, effectively fixing the conformation around the N-1 substituent. acs.org Biological evaluation revealed that the Z-isomers exhibited significantly more potent antibacterial activity than their corresponding E-isomer counterparts. acs.org This suggests that the specific spatial arrangement of the Z-isomer mimics the active conformation of the more flexible parent drug, allowing for optimal interaction with its target, DNA gyrase. acs.org

Computational methods, such as Density Functional Theory (DFT), are also employed to investigate the structural and electronic properties of bioactive quinolines, providing further insight into their preferred conformations and how these relate to their observed biological activities. dntb.gov.ua Analysis of rigid analogues, where the molecule's flexibility is constrained, can also provide strong evidence for the bioactive conformation. For instance, creating a rigid pyrazino[1,2-a]quinoline structure to mimic the presumed planar conformation of flexible 1-arylpiperazine serotonin (B10506) receptor agonists helped confirm that a relatively coplanar arrangement of the aromatic rings is favorable for receptor binding. nih.gov

Investigation of Biological Targets and Elucidation of Mechanisms of Action (In Vitro and Non-Human In Vivo Models)

Identifying the specific molecular targets of a compound and elucidating its mechanism of action are crucial steps in drug development. For this compound derivatives, research has primarily focused on their potent antibacterial effects, while the versatile quinoline scaffold has also been investigated for activity against other targets.

Modulation of Specific Receptor Pathways by this compound Derivatives (e.g., Prostaglandin E2 Receptors EP2 and EP4)

Prostaglandin E2 (PGE2) is a lipid mediator that signals through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. frontiersin.org The EP2 and EP4 receptors, in particular, are key players in inflammation, immune modulation, and cancer progression, primarily signaling through the Gαs protein to increase intracellular cyclic AMP (cAMP) levels. frontiersin.orgnih.gov Selective modulation of these receptors is a significant therapeutic goal. nih.gov

While there is no direct evidence linking the specific this compound compound to EP receptor modulation, broader research has shown that the quinoline scaffold can be used to create potent and selective EP receptor antagonists. For example, the compound MF498, a complex derivative containing a pyrrolo[3,4-g]quinoline core, has been identified as a selective antagonist of the EP4 receptor, demonstrating the potential of quinoline-based structures to target this pathway. whiterose.ac.uk Antagonism of the EP4 receptor is being explored for its potential to relieve joint inflammation and pain. whiterose.ac.uk The EP4 receptor is known to play a dominant role in cartilage catabolism during the progression of osteoarthritis. whiterose.ac.uk

Inhibition of Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV) by Fluoroquinoline Analogues

The primary mechanism of action for many fluoroquinoline antibacterial agents is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are responsible for managing DNA topology, including supercoiling and decatenation, which are vital for DNA replication, repair, and transcription. nih.govnih.gov By binding to and stabilizing the enzyme-DNA complex, these inhibitors prevent the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.

Derivatives of 3-fluoro-6-methoxyquinoline have been specifically developed as novel bacterial topoisomerase inhibitors (NBTIs). nih.govscite.ai These compounds exhibit potent, dual-targeting activity against both DNA gyrase and topoisomerase IV. nih.gov This dual-target mechanism is advantageous as it can slow the development of bacterial resistance. The fluorine atom is a key contributor to this activity, with its electronegativity playing a role in disrupting the enzyme's function. An optimized series of these NBTIs demonstrated excellent activity against Gram-positive pathogens like Staphylococcus aureus, including in strains with mutations that confer resistance to other NBTIs. nih.gov

Compound ClassTarget EnzymeTarget OrganismActivity (IC50)Reference
3-Fluoro-6-methoxyquinoline NBTI (Compound 14)Topoisomerase IVS. aureus0.125 µg/mL (MIC90) nih.gov
Fluoroquinolone AnaloguesDNA GyraseM. tuberculosis30 µg/mL researchgate.net
Z-1-(2-fluorovinyl)-quinoloneDNA GyraseE. coliComparable to Fleroxacin acs.org

Other Enzyme Inhibition and Protein Interaction Studies

The versatility of the quinoline scaffold allows its derivatives to interact with a range of biological targets beyond bacterial topoisomerases. Various quinoline-based compounds have been investigated as inhibitors of enzymes crucial to cancer cell signaling and epigenetics.

For instance, certain quinoline derivatives have been shown to act as inhibitors of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation. smolecule.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them an important therapeutic target. The chloro and fluoro substituents on some quinoline rings can facilitate hydrophobic interactions within the ATP-binding pockets of kinases, while methoxy groups may help stabilize hydrogen bonding networks.

More recently, quinoline-based analogues have been identified as inhibitors of DNA methyltransferases (DNMTs). nih.gov These enzymes are responsible for DNA methylation, a key epigenetic modification. Some quinoline compounds were found to inhibit human DNMT1 through a mechanism involving DNA intercalation, demonstrating that this scaffold can be used to target enzymes that act on DNA through diverse mechanisms. nih.gov

Pre-clinical Efficacy Studies of this compound Analogues in Established Disease Models (Excluding Human Trials)

The development of novel therapeutic agents is a cornerstone of medicinal chemistry, with quinoline scaffolds representing a particularly fruitful area of research. Among these, this compound derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This article focuses on the pre-clinical efficacy of these analogues in various disease models, specifically examining their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity in Bacterial Infection Models (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus faecium (VRE))

The rise of multidrug-resistant (MDR) bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VRE), poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Fluoroquinolones, a class of antibiotics to which this compound belongs, are known for their broad-spectrum antibacterial activity. The introduction of a fluorine atom at specific positions in the quinoline ring has been shown to enhance penetration into the bacterial cell and increase activity against Gram-negative bacteria. mdpi.com

Derivatives of this compound have demonstrated notable efficacy against these challenging pathogens in preclinical studies. For instance, certain quinolone derivatives have shown potent activity against both VRE and MRSA. researchgate.net One study highlighted a compound that exhibited superior activity against VRE and MRSA compared to clinically used antibiotics like pefloxacin, ofloxacin, and levofloxacin. researchgate.net This particular derivative also showed synergistic or partially synergistic effects when combined with other antibiotics such as fosfomycin (B1673569), ampicillin, gentamicin, minocycline (B592863), and vancomycin (B549263) hydrochloride against VRE and MRSA. researchgate.net

Further research into N(7) position-modified balofloxacins, which share the fluoroquinolone core, has yielded compounds with potent anti-MRSA activity. nih.gov One acetylated derivative, compound 2-e, demonstrated significantly lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against MRSA and P. aeruginosa compared to the parent compound. nih.gov Atomic force microscopy revealed that this compound could effectively disrupt the membrane and wall of MRSA cells. nih.gov

The mechanism of action for many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and recombination. mdpi.comnih.gov The affinity for these enzymes is a key determinant of their antibacterial potency.

Table 1: Antimicrobial Activity of Selected Quinolone Derivatives

Compound/Derivative Target Organism(s) Key Findings
Quinolone derivative A VRE, MRSA Superior activity to pefloxacin, ofloxacin, and levofloxacin; Synergism with fosfomycin against VRE and with minocycline and fosfomycin against MRSA. researchgate.net
Quinolone derivative B VRE, MRSA Partial synergism with gentamicin, minocycline, fosfomycin, and vancomycin against VRE; Synergism with fosfomycin against MRSA. researchgate.net
Compound 2-e (Acetylated balofloxacin (B1667722) derivative) MRSA, P. aeruginosa MIC of 0.0195 µg/mL and MBC of 0.039 µg/mL against MRSA; Effective destruction of MRSA cell membrane and wall. nih.gov

Anticancer Activity in Cell Line and Non-Human Animal Models

Quinoline derivatives are a prominent scaffold in the development of anticancer drugs, exhibiting a range of mechanisms including apoptosis induction, inhibition of cell migration and angiogenesis, and cell cycle arrest. arabjchem.org The this compound backbone has been incorporated into various analogues evaluated for their cytotoxic effects against cancer cells.

Studies have shown that quinoline derivatives can be effective against a multitude of cancer cell lines, such as those from breast, colon, lung, and renal cancers. arabjchem.org For example, novel quinoline acetohydrazide derivatives have been tested against MCF-7 (breast cancer) and G-361 (skin cancer) cell lines, with some compounds showing significant activity, even comparable to the standard drug doxorubicin (B1662922). nih.gov Structure-activity relationship (SAR) studies of these derivatives indicated that trifluoro substitutions were particularly potent. nih.gov

In other research, brominated methoxyquinoline derivatives have demonstrated significant antiproliferative activity against C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines. researchgate.net One such compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, showed high activity with IC₅₀ values ranging from 5.45 to 9.6 μg/mL. researchgate.net Furthermore, some of these compounds were found to induce apoptosis. researchgate.net

The mechanism of anticancer action for quinoline derivatives is diverse. Some act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as topoisomerase I, tyrosine kinases, and heat shock protein 90 (HSP90). arabjchem.orgnih.gov For instance, fluorinated quinoline derivatives have shown potent inhibitory effects against topoisomerase I. nih.gov Another study identified a diarylamide aminoquinoline derivative as a B-RAFV600E/C-RAF inhibitor with promising anti-proliferative activity against a panel of 60 cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected this compound Analogues and Related Derivatives

Compound/Derivative Cancer Cell Line(s) Mechanism of Action/Key Findings IC₅₀ Values
Trifluoro-substituted quinoline acetohydrazides MCF-7, G-361 Topoisomerase I inhibition. nih.gov Comparable to doxorubicin (IC₅₀ = 2.444 µM). nih.gov
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C6, HeLa, HT29 Induces apoptosis. researchgate.net 5.45–9.6 μg/mL. researchgate.net
Fluorinated quinoline derivative (Compound 20) A549 Topoisomerase I inhibition, selectively cytotoxic against cancer cells. nih.gov 0.03 µM. nih.gov
Diaryl amides aminoquinoline (Lead compound VII) NCI-60 panel B-RAFV600E/C-RAF inhibition. nih.gov B-RAFV600E: 1.46 µM, C-RAF: 0.370 µM. nih.gov

Anti-inflammatory Effects in Relevant Non-Human Biological Systems

Inflammation is a complex biological response implicated in numerous diseases. frontiersin.org Certain quinoline derivatives have been investigated for their potential to modulate inflammatory pathways. While direct studies on this compound are limited in this specific context, research on structurally related methoxy-substituted quinolines and other quinoline analogues provides valuable insights into their anti-inflammatory potential.

For example, a cryptopleurine (B1669640) analogue, 7-methoxycryptopleurine (B1249294) (a phenanthroquinolizidine), has demonstrated potent anti-inflammatory activity both in vitro and in vivo. nih.gov This compound was found to have remarkable cytotoxic activity against cancer cells as well. nih.gov The study highlighted the importance of the non-planar structure for both anti-inflammatory and cytotoxic effects. nih.gov

In another study, a fluorine-modified rutaecarpine, fluoro-2-methoxyrutaecarpine (F-RUT), showed significant anti-inflammatory effects in the lungs of mouse models. frontiersin.org F-RUT was a more potent and selective inhibitor of cyclooxygenase-2 (COX-2) than its parent compound and was observed to reduce reactive oxygen species (ROS) generation and inflammatory cell infiltration. frontiersin.org In a zebrafish model, F-RUT also suppressed lipopolysaccharide (LPS)-induced ROS. frontiersin.org

Furthermore, methoxyphenolic compounds, which share a key structural feature with this compound, have been shown to possess anti-inflammatory properties in human airway cells, suggesting a potential mechanism for related quinoline derivatives. d-nb.info These compounds were found to inhibit the expression of multiple inflammatory mediators. d-nb.info A series of synthesized tanshinone and isotanshinone analogues were evaluated in a zebrafish model of neutrophilic inflammation, with several compounds showing promising anti-inflammatory effects by reducing neutrophil recruitment and promoting the resolution of inflammation. plos.org

Table 3: Anti-inflammatory Activity of Structurally Related Compounds

Compound/Derivative Biological System Key Findings
7-methoxycryptopleurine In vitro and in vivo models Potent anti-inflammatory and cytotoxic activities. nih.gov
Fluoro-2-methoxyrutaecarpine (F-RUT) Mouse lung inflammation model, Zebrafish Potent and selective COX-2 inhibitor, reduced ROS and inflammatory cell infiltration. frontiersin.org
Methoxy-substituted tanshinone 39 Zebrafish model of neutrophilic inflammation Specifically accelerates the resolution of inflammation. plos.org

Computational and Theoretical Investigations of 7 Fluoro 2 Methoxyquinoline

Molecular Docking and Ligand-Protein Interaction Profiling of 7-Fluoro-2-methoxyquinoline Derivatives

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a protein target.

While specific molecular docking studies on this compound were not found, research on other quinoline (B57606) derivatives highlights the common interaction patterns. For instance, studies on various quinoline derivatives reveal that they can act as inhibitors for targets such as protein tyrosine kinases and DNA topoisomerases. The interactions within the protein's ATP-binding pocket are often facilitated by hydrophobic interactions from the quinoline ring and hydrogen bonding. For example, in a study on new quinoline and isatin (B1672199) derivatives as VEGFR-2 inhibitors, molecular docking revealed key binding modes, with one derivative showing a binding energy of -21.94 kcal/mol. tandfonline.com

The types of interactions observed in the docking of quinoline derivatives with protein targets typically include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and other functional groups like methoxy (B1213986) groups can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold often engage in hydrophobic interactions with nonpolar residues of the protein.

π-π Stacking: The quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom in this compound could potentially form halogen bonds, which are increasingly recognized for their role in ligand-protein interactions.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. Density Functional Theory (DFT) is a common method used for these calculations.

Molecular Geometry: Optimization of the molecular structure to find the most stable conformation. For 8-Bromo-2-methoxyquinoline, calculations revealed a planar molecular geometry.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution provides insights into the electrophilic and nucleophilic sites of the molecule.

Spectroscopic Properties: Prediction of IR, NMR, and UV-Vis spectra can aid in the experimental characterization of the compound. For example, the IR spectra for the related compound 7-Fluoro-2-methylquinoline have been recorded. nih.gov

A theoretical study on this compound would likely reveal the influence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the electronic properties of the quinoline ring system.

Calculated Property Description Potential Finding for this compound
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.A moderate energy gap, suggesting a balance between stability and reactivity.
Dipole MomentA measure of the net molecular polarity.A significant dipole moment due to the electronegative fluorine and oxygen atoms.
Mulliken ChargesDistribution of electron density on each atom.Negative charges localized on the nitrogen, oxygen, and fluorine atoms.
IR FrequenciesPredicted vibrational modes.Characteristic peaks for C-F, C-O, and quinoline ring vibrations.

Molecular Dynamics Simulations of this compound and Its Complexes with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule and its interactions with its environment, such as a protein or a solvent, over time. This method is crucial for assessing the stability of ligand-protein complexes predicted by molecular docking.

While no MD simulation studies have been published specifically for this compound, the methodology is widely applied to various ligand-protein complexes. scielo.brchemrxiv.org For instance, MD simulations have been used to confirm the stability of other quinoline derivatives in the active site of their target proteins. tandfonline.com These simulations can reveal:

Conformational Changes: How the ligand and protein adapt to each other's presence.

Stability of Interactions: The persistence of key interactions, like hydrogen bonds, observed in docking studies over the simulation time.

Binding Free Energy: More accurate estimation of the binding affinity by calculating the free energy of binding from the simulation trajectory.

Role of Solvent: The influence of water molecules in mediating or competing with ligand-protein interactions. The disruption of water networks by fluorinated ligands can have significant entropic effects on binding affinity. nih.gov

An MD simulation of a this compound-protein complex would be expected to show the stability of the binding pose, with the ligand remaining within the binding pocket throughout the simulation. The fluorine atom's interactions could play a crucial role in stabilizing the complex. nih.gov

Simulation Parameter Information Gained
Root Mean Square Deviation (RMSD)Stability of the ligand and protein structures.
Root Mean Square Fluctuation (RMSF)Flexibility of different regions of the protein.
Hydrogen Bond AnalysisPersistence of hydrogen bonds over time.
Binding Free Energy (e.g., MM/PBSA)A more accurate prediction of binding affinity.

Prediction of Structure-Activity Relationships Using Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journalmedicals.com This is achieved by correlating molecular descriptors (physicochemical, topological, electronic, etc.) with the observed activity.

Specific QSAR models for this compound derivatives are not available in the current literature. However, QSAR studies on other series of quinoline derivatives have been successful in identifying key molecular features that govern their activity. sphinxsai.comresearchgate.net For example, a QSAR study on 8-methoxy quinoline derivatives as inhibitors of H37Rv (MTB) revealed the importance of structural, thermodynamic, and electrotopological parameters in explaining their antimycobacterial activity. sphinxsai.com

A QSAR study on a series of this compound derivatives would involve:

Data Set: A collection of derivatives with experimentally determined biological activities.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

The resulting QSAR model could predict the activity of new, unsynthesized derivatives and provide insights into the structural requirements for optimal activity. For instance, the model might indicate that increasing the hydrophobicity or modifying the electronic properties at a specific position on the quinoline ring could enhance the biological activity.

Descriptor Type Examples Potential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energiesModulation of binding interactions.
Steric Molecular volume, surface areaInfluence on the fit within a binding pocket.
Hydrophobic LogPImpact on membrane permeability and hydrophobic interactions.
Topological Connectivity indicesRelationship between molecular structure and activity.

Advanced Analytical and Spectroscopic Characterization in 7 Fluoro 2 Methoxyquinoline Research

Development of Advanced Chromatographic Methods for Separation and Purity Assessment of Complex 7-Fluoro-2-methoxyquinoline Analogues

The synthesis of this compound can result in a mixture of structurally similar impurities and isomers. Advanced chromatographic techniques are indispensable for the separation and purity assessment of these complex analogues. researchgate.netcpur.in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of this analytical effort, offering high resolution and sensitivity. researchgate.netnih.gov

The separation of positional isomers of fluorinated and methoxylated quinolines can be particularly challenging for standard C18 columns. chromatographyonline.com Specialized stationary phases are often required to achieve adequate resolution. For instance, phenyl-based columns, such as those with pentafluorophenyl or other phenyl ligands, can offer unique selectivity for aromatic and fluorinated compounds through π-π interactions. chromatographyonline.comresearchgate.net The separation of closely related compounds like 2-Chloro-6-methoxyquinoline has been successfully demonstrated using specialized reverse-phase columns, a method that is scalable for preparative separation to isolate impurities. sielc.com

For chiral analogues of this compound, chiral chromatography is essential. Columns like Chiralcel OD-H have been used to separate multiple stereoisomers of complex quinoline (B57606) intermediates by optimizing the mobile phase, often a mixture of alkanes, alcohols, and sometimes chlorinated solvents, along with controlling temperature and flow rate. nih.gov

Table 1: Exemplary Chromatographic Conditions for Quinoline Analogue Separation

Technique Stationary Phase (Column) Mobile Phase Detection Application Reference
HPLC Unison UK-Phenyl Methanol/Acetonitrile/10 mM Ammonium Formate MS Separation of fluorinated aromatic isomers chromatographyonline.com
HPLC Newcrom R1 Acetonitrile/Water/Phosphoric Acid UV, MS Separation of halogenated methoxyquinoline sielc.com
HPLC Chiralcel OD-H Heptane/Ethanol/Dichloromethane UV Separation of stereoisomers of a quinoline intermediate nih.gov
HPLC MIL-53(Fe) packed column Acetonitrile/Water UV Separation of positional isomers (e.g., dichlorobenzene) rsc.org

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry for Metabolites and Derivatives)

The unambiguous structural confirmation of this compound, its synthetic derivatives, and metabolites relies heavily on advanced spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary tools for this purpose. mdpi.commdpi.com

One-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, but for complex derivatives, two-dimensional (2D) NMR techniques are essential for complete assignment. researchgate.netnih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks within the quinoline ring and its substituents. mdpi.comomicsonline.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of a molecule, such as linking substituents to the quinoline core. mdpi.comnih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the 3D structure and conformation of derivatives. mdpi.com

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites. nih.govacs.org This is particularly useful for identifying metabolic transformations such as hydroxylation, demethylation, or conjugation. The characteristic isotopic patterns of other halogens, such as bromine or chlorine, if present in analogues, can also be readily identified. acs.org Techniques like Direct Analysis in Real Time (DART) mass spectrometry can be employed to rapidly screen for and pinpoint halogenated metabolites from complex biological samples. frontiersin.org

Table 2: Spectroscopic Techniques for Structural Elucidation of Quinoline Derivatives

Technique Information Obtained Application Example Reference
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms (C-H, C-C, C-N), confirmation of substitution patterns. Elucidation of novel brominated methoxyquinolines. nih.gov
2D NMR (NOESY) Through-space proton-proton correlations, stereochemistry. Characterization of a β-enaminone steroid derivative with a quinoline side chain. mdpi.com
HRMS (e.g., ESI-TOF) Precise molecular weight and elemental formula, identification of metabolites. Characterization of new quinoline derivatives and validation of molecular weight. nih.govacs.org
¹⁹F NMR Direct detection and chemical environment of the fluorine atom. Confirmation of fluorine position and electronic environment in fluorinated compounds.

In Situ Spectroscopic Probes for Real-Time Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanisms of reactions that form or consume this compound requires real-time monitoring. In situ spectroscopic probes allow chemists to "watch" a reaction as it happens without the need for sampling and quenching. researchgate.net

Techniques such as UV-Vis and Raman spectroscopy can be coupled with flow chemistry setups to continuously monitor the concentration of reactants, intermediates, and products. researchgate.net This approach is beneficial for reaction optimization, studying kinetics, and ensuring process control in both microreactors and larger-scale synthesis. researchgate.net For instance, the extraction kinetics of quinoline from an organic phase have been monitored in real-time using spectrophotometric detection. mdpi.com

Furthermore, quinoline-based fluorescent probes have been developed for the real-time monitoring of specific analytes or biological events. rsc.orgresearchgate.net While not a direct study of this compound synthesis, this research demonstrates the utility of the quinoline scaffold in creating probes that can report on dynamic changes in their environment through changes in fluorescence, a principle that can be adapted to reaction monitoring. rsc.orgresearchgate.net For example, a novel quinoline-based fluorescent probe was developed for the real-time monitoring of cysteine in glioma cells. researchgate.net

Crystallographic Studies of this compound Derivatives and Their Co-crystals with Biological Targets

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. chemmethod.com For derivatives of this compound, single-crystal X-ray diffraction can unambiguously confirm the substitution pattern and reveal subtle details about bond lengths, bond angles, and molecular conformation. acs.orgnih.gov

Crystallographic studies are also invaluable for understanding intermolecular interactions. In fluorinated compounds, weak interactions involving the fluorine atom, such as C–H···F hydrogen bonds, can play a significant role in stabilizing the crystal packing. nih.gov Analysis of crystal structures also reveals other interactions like π–π stacking between quinoline rings. researchgate.net

Crucially, co-crystallization of a this compound derivative with its biological target, such as an enzyme or receptor, provides atomic-level insight into its binding mode. nih.govrsc.orgnih.gov These studies are fundamental to structure-based drug design. For example, the crystal structure of the cytochrome P450 RauA in complex with a quinoline substrate showed how the quinoline ring is oriented relative to the heme cofactor, explaining the enzyme's catalytic activity. nih.gov Similarly, the structure of a quinolone inhibitor bound to the cytochrome bc₁ complex revealed key hydrogen bonds and hydrophobic interactions responsible for its inhibitory activity, guiding the design of new compounds. nih.gov

Table 3: Representative Crystallographic Data for a Quinoline Derivative

Parameter Value (for C₁₈H₂₁N₃O₇ quinoline derivative)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.3344 (3)
b (Å) 13.0673 (4)
c (Å) 12.6377 (4)
β (°) 98.406 (1)
Key Interactions C-H···O hydrogen bonds, Van-Der Waals interactions
Reference chemmethod.com

Note: This data is for a representative complex quinoline derivative to illustrate the type of information obtained from crystallographic studies, as specific data for this compound was not available.

Potential Applications of 7 Fluoro 2 Methoxyquinoline Derivatives Beyond Biomedicine

Role in Materials Science and Polymer Chemistry

The inherent properties of fluorinated quinoline (B57606) structures, such as thermal stability and tunable electronic characteristics, have positioned them as compounds of interest in the development of novel materials. Derivatives of the core 7-fluoro-2-methoxyquinoline structure are explored for their potential to form the basis of functional materials with specific optical and electronic properties.

Derivatives of this compound are investigated for their applicability in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electronic properties of the quinoline ring system, enhanced by the presence of methoxy (B1213986) and fluorine substituents, are crucial for these applications. For instance, the introduction of bromine at the 2-position in a related compound, 8-Bromo-7-fluoro-2-methoxyquinoline (B1399323), has been shown to enhance electron-withdrawing effects, which can improve charge transport properties essential for OLED performance.

The luminescent properties of quinoline-based structures are also a key area of research. Heteroleptic diarylborinic complexes that incorporate functionalized 8-oxyquinolinato ligands, which share structural motifs with this compound, have been synthesized and studied for their potential use in OLEDs. acs.org These complexes exhibit emission maxima in the green-to-yellow range of the visible spectrum, a critical feature for display and lighting technologies. acs.org The tuning of these emission properties is often achieved by modifying the substituents on the quinoline ring, highlighting the importance of groups like fluorine and methoxy in controlling the material's optoelectronic behavior. acs.org

The this compound framework serves as a versatile building block for the synthesis of more complex functional materials and polymers. Quinoline derivatives are recognized for their use in creating organic semiconductors and components for liquid crystals. evitachem.comresearchgate.net The presence of halogen and methoxy groups can improve solubility and electronic characteristics, which are advantageous for these applications.

The reactivity of the quinoline core allows for its incorporation into larger macromolecular structures. For example, related halogenated quinolines can be functionalized with groups like bromomethyl, which enables them to be grafted onto polymer chains, leading to the creation of conductive materials. This suggests a pathway where this compound could be chemically modified to act as a monomer. Such monomers could then be polymerized to produce functional polymers with tailored properties, such as high thermal stability, specific conductivity, or unique optical characteristics, suitable for advanced technological applications. researchgate.net

Table 1: Research Findings on Related Quinolines in Materials Science

Compound/Derivative Class Application Area Key Finding Source(s)
8-Bromo-7-fluoro-2-methoxyquinoline Optoelectronics (OLEDs) Methoxy and fluorine substituents improve electronic properties; bromine enhances electron-withdrawing effects for better charge transport.
4-Chloro-7-fluoro-6-methoxyquinoline Materials Science Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
2-Chloro-7-fluoro-8-methoxyquinoline Materials Science Studied for applications in developing liquid crystals and advanced materials. evitachem.com
Fluorinated Quinolines (General) Materials Science Utilized as components for liquid crystals and in the production of cyanine (B1664457) dyes. researchgate.net
8-Oxyquinolinato Ligand Complexes Optoelectronics (OLEDs) Form luminescent complexes with potential for use in light-emitting devices. acs.org

Applications in Catalysis and Ligand Design for Metal Complexes

The nitrogen atom within the quinoline ring and the oxygen atom of the methoxy group in this compound provide potential coordination sites for metal ions. This makes its derivatives attractive candidates for use as ligands in the design of functional metal complexes. These complexes can exhibit novel catalytic activities or serve as building blocks for more complex supramolecular structures.

Related halogenated quinoline compounds, such as 2-bromo-7-chloroquinoline, are known to serve as ligands in transition metal-catalyzed reactions. Furthermore, chemical suppliers categorize similar structures, like 2-chloro-8-fluoro-7-methoxyquinoline, as ligands for functional metal complexes, underscoring the recognized potential of this compound class in coordination chemistry. a2bchem.com

Research into the metal complexes of moxifloxacin, a complex fluoroquinolone antibacterial agent containing a methoxyquinolone core, demonstrates the ability of such molecules to act as bidentate ligands. jscimedcentral.com In these complexes, the quinolone derivative binds to metal ions through the pyridone and carboxylate oxygen atoms. jscimedcentral.com This principle of bidentate coordination could be extrapolated to simpler derivatives of this compound, where the ring nitrogen and the methoxy oxygen could chelate to a metal center. The resulting metal complexes could possess unique electronic and steric properties, making them suitable for applications in homogeneous or heterogeneous catalysis, where they could facilitate a variety of organic transformations.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
8-Bromo-7-fluoro-2-methoxyquinoline
2-Bromo-7-chloroquinoline
2-Bromomethyl-7-chloroquinoline
2-chloro-8-fluoro-7-methoxyquinoline
4-Chloro-7-fluoro-6-methoxyquinoline

Future Perspectives and Emerging Research Avenues for 7 Fluoro 2 Methoxyquinoline

Exploration of Novel Therapeutic Indications and Bioactive Scaffolds Derived from 7-Fluoro-2-methoxyquinoline

The inherent bioactivity of the quinoline (B57606) core provides a robust platform for discovering new therapeutic agents through molecular modification. nih.govresearchgate.net The this compound structure is a key building block for creating new bioactive scaffolds—core molecular frameworks that can be further decorated to generate libraries of potential drug candidates. whiterose.ac.uk

Research into derivatives of related fluoro-methoxyquinolines has revealed significant potential in addressing pressing medical needs, particularly in the realm of infectious diseases. Novel antibacterial agents have been designed based on the fluoroquinolone scaffold to combat respiratory tract infections. nih.gov One such study led to the development of compounds with potent in vitro activity against a range of pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, these derivatives demonstrated excellent in vivo efficacy in murine pneumonia models, highlighting a promising therapeutic indication for scaffolds derived from fluoro-methoxyquinolines. nih.gov

Beyond traditional antibacterial applications, the quinoline scaffold is being explored for other challenging diseases. For instance, modifications of the 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, are being investigated as a new class of noncompetitive inhibitors for enzymes in Mycobacterium tuberculosis. scispace.com Preliminary studies on these derivatives are already showing promising results in biochemical testing. scispace.com The strategic placement of fluorine and methoxy (B1213986) groups on the quinoline ring, as seen in this compound, is a known strategy to enhance metabolic stability and binding interactions, suggesting its potential as a scaffold for developing agents against tuberculosis and other difficult-to-treat infections.

Derived Scaffold/CompoundTargeted Therapeutic IndicationKey Research FindingReference
7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acidRespiratory Tract InfectionsPotent in vitro activity against multidrug-resistant Streptococcus pneumoniae and MRSA; excellent in vivo activity in murine pneumonia models. nih.gov nih.gov
8-hydroxyquinoline-2-carboxylic acid derivativesTuberculosisActs as a noncompetitive inhibitor of Mycobacterium tuberculosis's class II fructose-1,6-bisphosphate aldolase, presenting a new therapeutic approach. scispace.com scispace.com
Halogenated QuinolinesAnticancer / AntimicrobialThe introduction of halogens (like fluorine) and alkoxy groups (like methoxy) modulates electronic properties, improves metabolic stability, and enhances binding affinity to targets like kinases and DNA gyrase.

Development of Multi-Target Directed Ligands Based on the this compound Scaffold

Complex, multifactorial diseases such as Alzheimer's disease (AD) have proven difficult to treat with single-target drugs, prompting a shift towards the design of Multi-Target-Directed Ligands (MTDLs). nih.govnih.gov The MTDL paradigm involves creating a single molecule capable of modulating multiple biological targets simultaneously, offering the potential for synergistic effects and improved therapeutic outcomes. nih.gov

The quinoline scaffold is a popular framework for designing MTDLs due to its chemical versatility. nih.gov Researchers have successfully created hybrid compounds by linking a quinoline moiety to other pharmacologically active groups to tackle the multifaceted nature of AD. For example, MTDLs have been developed that combine the N-benzylpiperidine motif of the AD drug Donepezil with an 8-hydroxyquinoline group, which provides metal-chelating properties to counteract metal-ion dysregulation in the brain. nih.gov These compounds were designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO A and B), all of which are relevant targets in AD pathology. nih.gov

Another approach fused the 8-hydroxyquinoline scaffold with a piperazine (B1678402) structure to create MTDLs with a balanced profile of cholinesterase inhibition, beta-amyloid (Aβ) anti-aggregation activity, metal chelation, and antioxidant properties. mdpi.com The success of these strategies underscores the potential of the this compound scaffold for similar applications. The fluorine atom at the 7-position can enhance blood-brain barrier permeability and metabolic stability, while the methoxy group can participate in key binding interactions, making it an attractive starting point for novel MTDLs targeting neurodegenerative diseases.

MTDL Design StrategyCore ScaffoldTargeted Activities/PathwaysPotential Role of this compoundReference
Donepezil-8-hydroxyquinoline Hybrids8-HydroxyquinolineInhibition of AChE, BuChE, MAO-A/B; Metal (Cu, Zn, Fe) chelation. nih.govThe 7-fluoro group could enhance CNS penetration and metabolic stability of the MTDL. nih.gov
Piperazine-8-hydroxyquinoline Hybrids8-HydroxyquinolineCholinesterase inhibition, Aβ anti-aggregation, Cu(II)/Zn(II) chelation, antioxidant activity. mdpi.comThe scaffold could be used to develop novel MTDLs with a finely tuned balance of activities. mdpi.com
General MTDL ApproachQuinolineSimultaneously modulating multiple targets for complex diseases like cancer, inflammation, and neurodegeneration. nih.govServes as a versatile and privileged scaffold for linking different pharmacophores. nih.gov

Advancements in Synthetic Scalability and Process Optimization for Industrial Application

For a chemical compound to move from a research laboratory to clinical and commercial application, the development of a scalable, safe, and cost-effective synthesis process is paramount. Initial laboratory-scale syntheses of quinoline derivatives often employ methods that are not suitable for large-scale production due to safety concerns, high costs, or low efficiency. acs.org

Research into the synthesis of a closely related compound, 3-fluoro-6-methoxyquinoline (B1245202), highlights the typical challenges and solutions in process optimization. acs.org Initial routes, such as those involving a Balz-Schiemann reaction or electrophilic fluorination, were effective on a small scale but were deemed unsuitable for multi-kilogram production due to process safety issues. acs.org A more scalable process was developed using inexpensive starting materials and a phosphorus oxychloride (POCl₃)-mediated condensation, which was successfully scaled up to produce 12 kg of the final product with high purity. acs.org

Further advancements in synthetic chemistry are focusing on continuous flow manufacturing. This technology offers significant advantages for scalability and safety over traditional batch processing, especially for reactions that are highly exothermic or involve hazardous reagents. acs.org Optimization of flow conditions, such as reactant concentration and residence time, can lead to higher yields and reduced precipitation, preventing clogging of the system. acs.org Applying these principles—from rational route scouting to the adoption of modern manufacturing technologies like continuous flow—will be essential for the industrial-scale production of this compound and its derivatives.

Synthetic Method/StrategyDescriptionAdvantages for ScalabilityReference
Route Scouting & Process DevelopmentInvolves evaluating multiple synthetic pathways to identify one that is safe, efficient, and uses low-cost materials for large-scale production. acs.orgAvoids hazardous reagents and inefficient steps common in lab-scale syntheses, ensuring a viable industrial process. acs.org acs.org
Continuous Flow SynthesisReactions are performed in a continuously flowing stream within a reactor, rather than in a single large tank. acs.orgImproves heat transfer, enhances safety, allows for precise control over reaction conditions, and can increase yield and purity. acs.org acs.org
Palladium-catalyzed reactionsCross-coupling reactions catalyzed by palladium are used to construct quinolinone derivatives. researchgate.netProvides a practical procedure for synthesizing complex quinoline-containing molecules. researchgate.net researchgate.net

Integration of Artificial Intelligence and Machine Learning in Fluoroquinoline Drug Discovery and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of new drug candidates, predicting their properties, and optimizing their design. mednexus.orgresearchgate.net These computational tools can analyze vast chemical spaces and complex biological data far more rapidly than traditional experimental approaches. nih.gov

In the context of fluoroquinolones, AI and ML are being applied in several key areas. Deep learning models have been successfully trained to predict the antibacterial activity of molecules, leading to the discovery of novel antibiotic candidates, such as halicin, that are structurally different from existing drugs. nih.gov This highlights the power of AI to identify new structural classes of antibiotics that might be effective against resistant bacteria. nih.gov

Furthermore, computational studies and high-throughput virtual screening are being used to explore new therapeutic indications for existing scaffolds. For example, researchers have used molecular docking and dynamics simulations to screen fluorine-based quinolines as potential inhibitors of proteins involved in SARS-CoV-2 replication. nih.govosti.gov These in-silico approaches identified promising candidates and provided molecular-level insights into their binding mechanisms, guiding further experimental work. nih.govosti.gov ML models are also being developed to predict and mitigate adverse effects, such as the cardiotoxicity associated with some fluoroquinolones, by identifying structural features linked to toxicity and guiding the redesign of safer molecules. medrxiv.orgmedrxiv.org Recently, specialized generative AI models like MTDL-GAN have been created to design novel multi-target directed ligands from the ground up, offering a powerful new tool for developing drugs for complex diseases. chemrxiv.org The integration of these AI/ML techniques will be crucial in accelerating the discovery and development of next-generation drugs based on the this compound scaffold.

AI/ML ApplicationDescriptionImpact on Fluoroquinoline R&DReference
Novel Antibiotic DiscoveryDeep neural networks are trained on known antibiotics to predict antibacterial properties of new molecules from large chemical libraries. nih.govEnables rapid, inexpensive exploration of vast chemical spaces to identify novel structural classes of antibiotics. nih.gov nih.gov
Virtual Screening & RepurposingComputational docking and molecular dynamics simulations are used to test the binding of quinoline-based ligands against new targets, such as viral proteins. nih.govosti.govIdentified fluorine-based quinolines as potential inhibitors for SARS-CoV-2 proteins, suggesting new therapeutic uses. nih.govosti.gov nih.govosti.gov
Pharmacovigilance & SafetyML algorithms analyze pharmacovigilance data and molecular structures to predict adverse effects and guide the redesign of safer drugs. medrxiv.orgmedrxiv.orgCan stratify cardiotoxic risk among fluoroquinolone users and suggest structural modifications to reduce toxicity. medrxiv.org medrxiv.org
De Novo MTDL DesignGenerative Adversarial Networks (GANs) are trained to generate novel molecular structures with predicted dual-binding affinity for multiple disease targets. chemrxiv.orgCreates structurally novel molecules with promising in-silico affinity for multiple targets in diseases like Alzheimer's. chemrxiv.org chemrxiv.org

Q & A

Q. What are the common synthetic routes for 7-Fluoro-2-methoxyquinoline, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. For example, fluorination can be achieved using pyridine·HF under controlled heating (85°C), as seen in analogous quinoline derivatives . Another route involves condensation reactions with succinic anhydride, where reaction time (30 min to 1h) and temperature (RT to 85°C) critically affect intermediate stability and final yield . Key parameters include stoichiometry of fluorinating agents, solvent choice (e.g., DCM for inert conditions), and catalysts like Et3N to drive nucleophilic substitutions .

Q. What analytical techniques are recommended for characterizing this compound, and how should purity be validated?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., fluorine-induced deshielding) and HPLC-MS for molecular weight validation. Purity (>95%) should be verified via reverse-phase HPLC with UV detection at 254 nm, referencing retention times against standards. For novel derivatives, X-ray crystallography is recommended to resolve structural ambiguities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Conduct reactions in a fume hood with nitrile gloves and lab coats. In case of fire, use CO2 or dry chemical powder extinguishers, as water may not fully suppress combustion . Store the compound in a cool, dry environment, and avoid exposure to strong oxidizers.

Advanced Research Questions

Q. How can researchers optimize the fluorination step in the synthesis of this compound to minimize by-products?

  • Methodological Answer : Optimize fluorination by testing alternative agents (e.g., Selectfluor®) and varying reaction times (1–4h). Monitor progress via TLC or in situ IR spectroscopy to detect intermediates. For example, pyridine·HF at 85°C may reduce side reactions compared to aqueous HF . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) can isolate the desired product efficiently .

Q. When encountering discrepancies in spectral data (e.g., NMR shifts) for this compound derivatives, what steps should be taken to resolve these inconsistencies?

  • Methodological Answer : First, cross-validate NMR data with computational predictions (DFT-based chemical shift calculators). If solvent effects are suspected, re-run NMR in deuterated DMSO or CDCl3. For persistent mismatches, synthesize a reference standard or employ 2D NMR (COSY, HSQC) to assign signals unambiguously . Contradictory mass spectrometry results may require high-resolution MS (HRMS) to rule out isobaric interferences.

Q. What strategies are effective for introducing additional functional groups to this compound without disrupting the existing methoxy and fluorine substituents?

  • Methodological Answer : Use orthogonal protection-deprotection strategies. For example, protect the methoxy group with a tert-butyldimethylsilyl (TBS) ether before introducing electrophilic substituents at the 3-position. Reductive amination or Suzuki-Miyaura coupling can add aryl/alkyl groups while preserving fluorine and methoxy moieties .

Q. How can computational chemistry be applied to predict the reactivity or binding properties of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors. Use PubChem-derived structural data (e.g., DTXSID30346524) to parameterize force fields .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Test binary mixtures like ethanol/water or acetone/hexane. The compound’s moderate polarity (logP ~2.5, inferred from analogous methoxyquinolines) suggests solubility in DCM or THF, with poor solubility in non-polar solvents. Gradual cooling (0.5°C/min) from a saturated ethanol solution yields well-formed crystals for XRD analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.